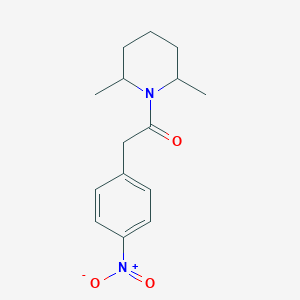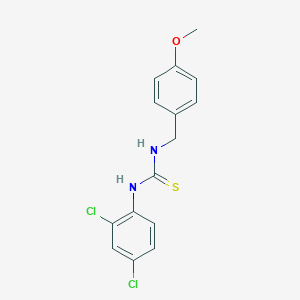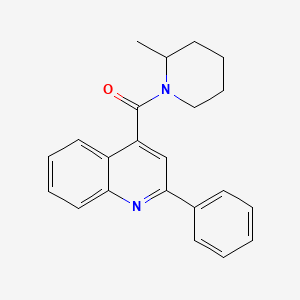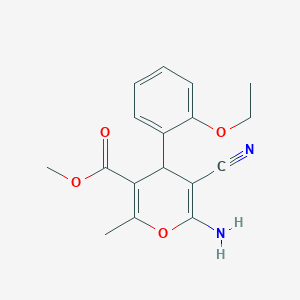![molecular formula C24H17FO5 B4907290 [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 3-fluorobenzoate](/img/structure/B4907290.png)
[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 3-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 3-fluorobenzoate: is a synthetic organic compound that belongs to the class of chromenone derivatives This compound is characterized by the presence of a chromenone core, substituted with an ethylphenoxy group and a fluorobenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 3-fluorobenzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylphenol with 4-hydroxycoumarin to form the intermediate 3-(4-ethylphenoxy)-4-oxochromen-7-ol. This intermediate is then esterified with 3-fluorobenzoic acid under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of 3-(4-ethylphenoxy)-4-oxochromen-7-yl carboxylic acid.
Reduction: Formation of 3-(4-ethylphenoxy)-4-hydroxychromen-7-yl 3-fluorobenzoate.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating catalytic reactions.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biology:
Enzyme Inhibition: It has potential as an inhibitor of specific enzymes due to its structural similarity to natural substrates.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for drug development.
Medicine:
Drug Development: Its ability to interact with biological targets makes it a potential lead compound for the development of new pharmaceuticals.
Cancer Research: Studies are exploring its role in inhibiting cancer cell proliferation.
Industry:
Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Polymer Production: It may be incorporated into polymer matrices to enhance their properties.
作用機序
The mechanism by which [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 3-fluorobenzoate exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by mimicking the natural substrate and blocking the active site. Additionally, its fluorobenzoate moiety can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the target site.
類似化合物との比較
- [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 3-fluorobenzoate
- [3-(4-Chlorophenoxy)-4-oxochromen-7-yl] 3-fluorobenzoate
- [3-(4-Bromophenoxy)-4-oxochromen-7-yl] 3-fluorobenzoate
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenoxy group (e.g., ethyl, methoxy, chloro, bromo).
- Reactivity: The presence of different substituents can influence the compound’s reactivity and the types of reactions it undergoes.
- Applications: While all these compounds may share similar applications, their efficacy and specificity can vary based on their structural differences.
特性
IUPAC Name |
[3-(4-ethylphenoxy)-4-oxochromen-7-yl] 3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FO5/c1-2-15-6-8-18(9-7-15)29-22-14-28-21-13-19(10-11-20(21)23(22)26)30-24(27)16-4-3-5-17(25)12-16/h3-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKDYZIWODELDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-ethyl-10,10,10a-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one](/img/structure/B4907208.png)
![4-Bromo-2-methoxy-6-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol](/img/structure/B4907210.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide](/img/structure/B4907219.png)

![2-[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B4907249.png)
![N-(2-chlorophenyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)-[(4-methyl-1,2,5-oxadiazol-3-yl)diazenyl]amino]acetamide](/img/structure/B4907253.png)

![N-cyclohexyl-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4907264.png)





![1-[(acetylamino)(4-chlorophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4907305.png)
